3-(4-Bromophenyl)-2,3-dihydrooxazol-5-amine
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Overview
Description
3-(4-bromophenyl)oxazol-5-amine is a heterocyclic compound that features an oxazole ring substituted with a 4-bromophenyl group at the 3-position and an amine group at the 5-position. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)oxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromoaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring . The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Solvent: Polar solvents such as ethanol or methanol
Industrial Production Methods
Industrial production of 3-(4-bromophenyl)oxazol-5-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Oxazole N-oxides
Reduction: Oxazoline derivatives
Substitution: Various substituted phenyl oxazole derivatives
Scientific Research Applications
3-(4-bromophenyl)oxazol-5-amine has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to antiproliferative effects in cancer cells . The exact pathways and targets depend on the specific biological context and the nature of the substituents on the oxazole ring .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
3-(4-bromophenyl)oxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H9BrN2O |
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Molecular Weight |
241.08 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2H-1,3-oxazol-5-amine |
InChI |
InChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)12-5-9(11)13-6-12/h1-5H,6,11H2 |
InChI Key |
YLAPAINWFBAWQK-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C=C(O1)N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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